molecular formula C8H7Cl2NO2S2 B14499635 Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate CAS No. 63752-85-2

Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate

Cat. No.: B14499635
CAS No.: 63752-85-2
M. Wt: 284.2 g/mol
InChI Key: RVNSWDHYIOKMBY-UHFFFAOYSA-N
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Description

Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate is a complex organic compound with a unique structure that includes a chlorobenzene ring, a sulfonyl group, and a carbonochloridimidothioate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the chloridimidothioate moiety can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63752-85-2

Molecular Formula

C8H7Cl2NO2S2

Molecular Weight

284.2 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-1-methylsulfanylmethanimidoyl chloride

InChI

InChI=1S/C8H7Cl2NO2S2/c1-14-8(10)11-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

RVNSWDHYIOKMBY-UHFFFAOYSA-N

Canonical SMILES

CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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